2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide 2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 2034535-27-6
VCID: VC11791714
InChI: InChI=1S/C12H22N4O/c1-9(2)10(8-16-7-6-13-15-16)14-11(17)12(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,14,17)
SMILES: CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C
Molecular Formula: C12H22N4O
Molecular Weight: 238.33 g/mol

2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide

CAS No.: 2034535-27-6

Cat. No.: VC11791714

Molecular Formula: C12H22N4O

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]propanamide - 2034535-27-6

Specification

CAS No. 2034535-27-6
Molecular Formula C12H22N4O
Molecular Weight 238.33 g/mol
IUPAC Name 2,2-dimethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide
Standard InChI InChI=1S/C12H22N4O/c1-9(2)10(8-16-7-6-13-15-16)14-11(17)12(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,14,17)
Standard InChI Key ORVJGYGOJQVWEA-UHFFFAOYSA-N
SMILES CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C
Canonical SMILES CC(C)C(CN1C=CN=N1)NC(=O)C(C)(C)C

Introduction

Structural Overview

The compound is an amide derivative characterized by the following features:

  • Core Structure: A 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms.

  • Substituents:

    • A dimethyl group attached to the central carbon of the propanamide moiety.

    • A butan-2-yl chain substituted with a methyl group and linked to the triazole ring at the 1-position.

General Synthetic Approach

The synthesis of such compounds typically involves click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles under mild conditions.

Steps:

  • Preparation of Alkyne and Azide Precursors:

    • An alkyl azide is synthesized from an alkyl halide via nucleophilic substitution with sodium azide.

    • The alkyne precursor can be prepared through standard organic reactions (e.g., alkylation or deprotonation of terminal alkynes).

  • Cycloaddition Reaction:

    • The azide reacts with the alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Amidation:

    • The triazole-containing intermediate is coupled with a carboxylic acid derivative (e.g., 2,2-dimethylpropanoic acid) using coupling agents like EDCI or DCC to form the final amide product.

Medicinal Chemistry

Compounds containing the 1,2,3-triazole moiety are known for their diverse biological activities:

  • Antimicrobial: Triazoles are often incorporated into antifungal drugs such as fluconazole.

  • Anticancer: Studies have shown that triazole derivatives can inhibit cell proliferation by targeting specific enzymes or pathways.

  • Drug Design: The stability and bioavailability of triazoles make them attractive scaffolds for drug development.

Chemical Biology

The compound may serve as a probe for studying biological processes due to its functional groups that facilitate bioconjugation.

Analytical Characterization

To confirm its structure and purity, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyTo determine the chemical environment of protons and carbons in the compound.
Mass SpectrometryTo confirm molecular weight and fragmentation patterns.
IR SpectroscopyTo identify functional groups (e.g., amide C=O stretch).

Research Findings

While specific studies on this exact compound were not located in available sources, related triazole derivatives have been extensively studied for their pharmacological properties. For example:

  • Triazole-based compounds have shown efficacy against breast cancer cells by inducing mitotic arrest .

  • Similar structures have been evaluated as antimicrobial agents due to their ability to disrupt microbial enzyme systems .

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